Nitroparacetamol

Description

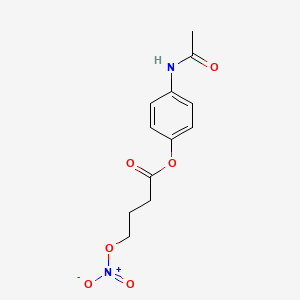

Structure

3D Structure

Properties

Key on ui mechanism of action |

NCX-701 (nitroparacetamol) is a NO-releasing derivative of paracetamol (acetaminophen) that has shown potent antinociceptive and anti-inflammatory properties. NCX-701 induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol, and its action is mainly located within the spinal cord in monoarthritic animals. |

|---|---|

CAS No. |

326850-30-0 |

Molecular Formula |

C12H14N2O6 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

(4-acetamidophenyl) 4-nitrooxybutanoate |

InChI |

InChI=1S/C12H14N2O6/c1-9(15)13-10-4-6-11(7-5-10)20-12(16)3-2-8-19-14(17)18/h4-7H,2-3,8H2,1H3,(H,13,15) |

InChI Key |

XTMOQAKCOFLCRZ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(nitroxy)butanoic acid 4-acetylaminophenyl ester NCX 701 NCX-701 NCX701 nitroacetaminophen nitroparacetamol |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Nitroparacetamol

This compound (NCX-701) represents a significant advancement in analgesic and anti-inflammatory therapy. As a nitric oxide (NO)-donating derivative of paracetamol, it possesses a unique pharmacological profile characterized by enhanced efficacy and an improved safety margin compared to its parent compound.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanism of Action: A Dual-Function Molecule

This compound is a co-drug, chemically synthesized by linking a nitrooxybutyroyl moiety to the paracetamol molecule via an ester linkage.[1][2][3] Its mechanism of action is rooted in its enzymatic breakdown within biological tissues, which releases both paracetamol and a nitric oxide (NO)-donating molecule.[3] This dual action is responsible for its distinct and complementary therapeutic effects.[4]

1.1. Paracetamol-Mediated Analgesia and Antipyresis

Once liberated, the paracetamol moiety exerts its known analgesic and antipyretic effects. While the precise mechanism of paracetamol is still debated, it is understood to involve several pathways:

-

Cyclooxygenase (COX) Inhibition: Paracetamol is considered a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity compared to traditional NSAIDs.[5][6] However, it demonstrates significant, preferential inhibition of COX-2 in certain environments, such as the endothelium, particularly when peroxide levels are low.[7][8][9] This central and peripheral COX inhibition is believed to reduce the synthesis of prostaglandins (B1171923) (PGs), key mediators of pain and fever.[6][10] The antipyretic effect, for instance, is attributed to the inhibition of PGE2 synthesis in the hypothalamus.[11]

-

Central Nervous System (CNS) Pathways: There is substantial evidence that paracetamol's analgesic effects are mediated through the CNS.[6][10] This includes the activation of descending serotonergic pathways, which inhibit pain signaling in the spinal cord.[6][10] Other proposed central mechanisms involve interactions with the cannabinoid and nitric oxide pathways.[10][11]

1.2. Nitric Oxide (NO)-Mediated Anti-inflammatory and Cytoprotective Effects

The slow, steady release of nitric oxide from the nitrooxybutyroyl moiety is pivotal to the enhanced therapeutic profile of this compound.[1][2][3] NO is a critical signaling molecule with diverse physiological roles. In the context of this compound, its release contributes to:

-

Enhanced Anti-inflammatory and Analgesic Activity: The NO component augments the effects of paracetamol.[1][12] Proposed mechanisms for this include:

-

Modulation of COX Activity: NO can directly interact with COX enzymes. While some studies suggest NO donors can inhibit COX activity, others indicate activation is also possible, suggesting a complex interaction.[5]

-

Inhibition of Pro-inflammatory Cascades: NO has been shown to inhibit key inflammatory pathways. This includes downregulating the NF-κB signaling cascade and inhibiting caspase-1 activity, which in turn reduces the formation of the potent pro-inflammatory cytokine interleukin-1β (IL-1β).[5][13] Studies in endotoxemia models show this compound prevents the induction of inducible nitric oxide synthase (iNOS) and COX-2.[14]

-

-

Gastrointestinal and Hepatic Cytoprotection: A major advantage of this compound is its improved safety profile. The released NO helps to mitigate the potential toxicity associated with the parent drug.

-

Gastrointestinal (GI) Sparing: Unlike NSAIDs, paracetamol has a low risk of causing GI ulcers.[15][16] The NO released from this compound further enhances GI safety, a key feature of NO-donating drugs designed to counteract the GI-damaging effects of traditional NSAIDs.[1][12]

-

Hepatoprotection: Paracetamol overdose is a leading cause of acute liver failure due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[17] this compound has been shown to be significantly less hepatotoxic.[3][13][17] The NO moiety is believed to protect the liver by inhibiting key steps in the Fas-mediated apoptosis pathway and reducing the synthesis of pro-inflammatory cytokines that contribute to liver damage.[14][17]

-

Signaling Pathways and Molecular Interactions

The interplay between the paracetamol and NO components results in a complex mechanism of action. The following diagrams illustrate the key pathways.

References

- 1. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dokumen.pub [dokumen.pub]

- 10. ptfarm.pl [ptfarm.pl]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. researchgate.net [researchgate.net]

- 13. Nitric oxide releasing acetaminophen (nitroacetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of a nitric oxide releasing derivative of paracetamol in a rat model of endotoxaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Gastrointestinal safety of paracetamol: is there any cause for concern? | Semantic Scholar [semanticscholar.org]

- 17. US8207222B2 - Nitric oxide releasing derivatives of paracetamol - Google Patents [patents.google.com]

The Synthesis of Nitroparacetamol: A Technical Guide for Researchers

An In-depth Examination of the Synthesis of the Nitric Oxide-Donating Analgesic, Nitroparacetamol (NCX-701), from 4-Aminophenol (B1666318)

This technical guide provides a comprehensive overview of the synthesis of this compound, a nitric oxide (NO)-releasing derivative of paracetamol with potent anti-inflammatory and analgesic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathway, experimental protocols, and pharmacological context of this promising therapeutic agent.

Introduction: Understanding this compound (NCX-701)

This compound, chemically known as 4-(nitroxy)butanoic acid 4-acetylaminophenyl ester and designated as NCX-701, is a novel compound that combines the well-established analgesic and antipyretic effects of paracetamol with the therapeutic benefits of nitric oxide.[1][2][3][4] Unlike its parent molecule, this compound exhibits significant anti-inflammatory activity and enhanced analgesic potency, particularly in models of inflammatory and neuropathic pain.[2][3][5] This enhanced pharmacological profile is attributed to the nitrooxybutyroyl moiety, which acts as a nitric oxide donor.[2][3]

It is crucial to distinguish the structure of NCX-701 from a direct nitration product of paracetamol. The synthesis does not involve the introduction of a nitro group onto the aromatic ring of 4-aminophenol or paracetamol. Instead, it is a pro-drug designed for the slow release of nitric oxide.

Synthetic Pathway Overview

The synthesis of this compound from 4-aminophenol is a two-step process. The first step is the well-established acetylation of 4-aminophenol to produce paracetamol (4-hydroxyacetanilide). The subsequent step involves the esterification of the hydroxyl group of paracetamol with a nitric oxide-donating moiety, specifically 4-(nitrooxy)butanoic acid.

Experimental Protocols

Step 1: Synthesis of Paracetamol from 4-Aminophenol

This procedure outlines the acetylation of 4-aminophenol to yield paracetamol.

Materials:

-

4-Aminophenol

-

Acetic anhydride

-

Water

-

Ice bath

-

Heating mantle or water bath

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel)

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 10.9 g of 4-aminophenol in a mixture of 30 mL of water and 12 mL of acetic anhydride.

-

Gently warm the mixture on a heating mantle or in a water bath for approximately 15-20 minutes to ensure the completion of the reaction.

-

Cool the reaction mixture in an ice bath to induce crystallization of the paracetamol product.

-

Collect the crude paracetamol crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold water to remove impurities.

-

Recrystallize the crude product from a minimal amount of hot water to obtain purified paracetamol.

-

Dry the purified crystals in an oven at a temperature below 100°C.

Step 2: Synthesis of this compound (NCX-701) from Paracetamol

This step involves the esterification of paracetamol with 4-(nitrooxy)butanoic acid. The synthesis of 4-(nitrooxy)butanoic acid is a prerequisite and can be achieved by the nitration of 4-hydroxybutanoic acid or a corresponding derivative.

Materials:

-

Paracetamol (synthesized in Step 1)

-

4-(Nitrooxy)butanoic acid

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP) as a catalyst

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve paracetamol and a stoichiometric equivalent of 4-(nitrooxy)butanoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture in an ice bath and slowly add a solution of DCC in anhydrous DCM.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound (NCX-701).

Quantitative Data Summary

The enhanced pharmacological activity of this compound compared to its parent compound, paracetamol, has been demonstrated in various preclinical models. The following table summarizes key quantitative data on its anti-inflammatory and anti-nociceptive effects.

| Pharmacological Activity | Model | This compound (NCX-701) ED50 | Paracetamol ED50 | Reference |

| Anti-inflammatory (Oedema) | Carrageenan-induced hindpaw oedema in rat (i.p.) | 169.4 µmol/kg | >1986 µmol/kg | [4][5] |

| Anti-nociceptive (Hyperalgesia) | Carrageenan-induced mechanical hyperalgesia in rat (i.p.) | 156 µmol/kg | 411.6 µmol/kg | [4][5] |

| Anti-nociceptive (Pain) | Acetic acid-induced abdominal constrictions in mouse (p.o.) | 24.8 µmol/kg | 506 µmol/kg | [4][5] |

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is distinct from that of paracetamol.[2] While paracetamol's effects are primarily central, this compound's enhanced efficacy is attributed to the release of nitric oxide, which has several downstream effects.

One proposed mechanism involves the modulation of cyclooxygenase (COX) activity by nitric oxide. NO can inhibit COX enzymes, which are key mediators of inflammation and pain.[4] Additionally, NO may exert anti-inflammatory effects through the inhibition of caspase-1 and the NF-κB signaling cascade.[4]

Experimental Workflow for Characterization

The characterization of the synthesized this compound is a critical step to ensure its purity and structural integrity. The following workflow outlines the key analytical techniques.

Conclusion

The synthesis of this compound (NCX-701) from 4-aminophenol represents a strategic approach to enhance the therapeutic profile of a widely used analgesic. By incorporating a nitric oxide-donating moiety, this compound offers the potential for improved management of pain and inflammation. This guide provides the fundamental knowledge for the synthesis, characterization, and understanding of this promising pharmaceutical compound, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NCX-701: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX-701, also known as nitroparacetamol, is a novel nitric oxide (NO)-donating derivative of paracetamol (acetaminophen). This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological action of NCX-701. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details the compound's physicochemical characteristics, its synthesis, and its primary mechanism of action through the nitric oxide/soluble guanylate cyclase/cyclic guanosine (B1672433) monophosphate (NO/sGC/cGMP) signaling pathway. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this promising analgesic and anti-inflammatory agent.

Chemical Properties and Structure

NCX-701 is chemically designated as (4-acetamidophenyl) 4-nitrooxybutanoate. It is a codrug synthesized by the esterification of paracetamol with a nitric oxide-donating moiety.[1][2][3] This structural modification allows for the controlled release of nitric oxide, which is central to its enhanced pharmacological profile compared to its parent compound, paracetamol.[2]

Physicochemical Properties

The fundamental physicochemical properties of NCX-701 are summarized in the table below. These computed properties are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₆ | [4] |

| Molecular Weight | 282.25 g/mol | [4] |

| IUPAC Name | (4-acetamidophenyl) 4-nitrooxybutanoate | [4] |

| CAS Number | 326850-30-0 | [4] |

| InChIKey | XTMOQAKCOFLCRZ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO--INVALID-LINK--[O-] | - |

| XLogP3-AA | 1.8 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 6 | - |

| Rotatable Bond Count | 7 | - |

Structure

The chemical structure of NCX-701 consists of a paracetamol molecule linked via an ester bond to a 4-nitrooxybutanoate moiety.

Figure 1. Chemical Structure of NCX-701 (this compound).

Synthesis of NCX-701

While specific, detailed industrial synthesis protocols for NCX-701 are proprietary, the general synthetic approach involves the esterification of the phenolic hydroxyl group of paracetamol with 4-nitrooxybutanoyl chloride. The following represents a plausible laboratory-scale synthesis.

Experimental Protocol: Synthesis of 4-acetamidophenyl 4-nitrooxybutanoate

Materials:

-

Paracetamol (4-acetamidophenol)

-

4-bromobutyryl chloride

-

Silver nitrate (B79036) (AgNO₃)

-

Acetonitrile (B52724) (anhydrous)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Synthesis of 4-bromobutyryl-4-acetamidophenyl ester: To a solution of paracetamol in anhydrous pyridine, 4-bromobutyryl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Synthesis of (4-acetamidophenyl) 4-nitrooxybutanoate (NCX-701): The previously synthesized 4-bromobutyryl-4-acetamidophenyl ester is dissolved in anhydrous acetonitrile. A solution of silver nitrate in anhydrous acetonitrile is added to this mixture. The reaction is stirred in the dark at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the precipitated silver bromide is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield NCX-701.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The primary mechanism of action of NCX-701 involves the enzymatic or spontaneous release of nitric oxide (NO).[2][3] This released NO then activates the soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6][7] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), leading to a cascade of downstream effects that ultimately result in analgesia and anti-inflammatory responses.[5][7]

The following diagram illustrates the proposed signaling pathway of NCX-701.

Caption: Proposed signaling pathway of NCX-701.

Pharmacological Activity

NCX-701 has demonstrated superior analgesic and anti-inflammatory properties compared to paracetamol in various preclinical models.[8] The nitric oxide-releasing moiety is believed to contribute to these enhanced effects.

Quantitative Pharmacological Data

The following table summarizes key efficacy data for NCX-701 from preclinical studies.

| Experimental Model | Parameter | NCX-701 | Paracetamol | Source |

| Carrageenan-induced hindpaw edema (rat) | ED₅₀ (i.p.) | 169.4 µmol/kg | >1986 µmol/kg | [8] |

| Carrageenan-induced mechanical hyperalgesia (rat) | ED₅₀ (i.p.) | 156 µmol/kg | 411.6 µmol/kg | [8] |

| Acetic acid-induced abdominal constrictions (mouse) | ED₅₀ (p.o.) | 24.8 µmol/kg | 506 µmol/kg | - |

| Noxious mechanical stimulation (rat) | ED₅₀ (i.v.) | 147 µmol/kg | No significant effect | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

Animals: Male Wistar rats (150-200 g).

Procedure:

-

Animals are fasted overnight with free access to water.

-

The basal volume of the right hind paw is measured using a plethysmometer.

-

NCX-701, paracetamol, or vehicle (e.g., 0.5% carboxymethylcellulose) is administered intraperitoneally (i.p.) or orally (p.o.).

-

After a set pre-treatment time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of edema inhibition is calculated for each group compared to the vehicle control group.

-

The ED₅₀ value, the dose that causes 50% inhibition of edema, is calculated.

The following diagram illustrates the workflow for the carrageenan-induced paw edema experiment.

Caption: Experimental workflow for carrageenan-induced paw edema.

Conclusion

NCX-701 is a promising therapeutic agent that leverages the synergistic effects of paracetamol and nitric oxide. Its unique chemical structure allows for a distinct mechanism of action that translates to enhanced analgesic and anti-inflammatory efficacy in preclinical models. The detailed information on its chemical properties, synthesis, and signaling pathways provided in this guide serves as a valuable resource for the scientific and drug development communities, paving the way for further research and potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nitric Oxide-Guanylate Cyclase Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NCX-701 (this compound) is an effective antinociceptive agent in rat withdrawal reflexes and wind-up - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Apparent Stall of a Promising Analgesic: A Technical Guide to Nitroparacetamol (NCX-701)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroparacetamol (NCX-701), a nitric oxide (NO)-donating derivative of paracetamol, emerged as a promising therapeutic candidate with the potential to offer enhanced analgesic and anti-inflammatory properties while mitigating the known hepatotoxicity associated with its parent compound. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its synthesis, mechanism of action, preclinical pharmacology, and the available information on its clinical evaluation. Preclinical studies demonstrated that NCX-701 possesses significantly greater anti-inflammatory and antinociceptive efficacy than paracetamol in various animal models. The primary mechanism of action is attributed to the release of nitric oxide, which is believed to play a crucial role in its therapeutic effects, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) induction. Despite early promise and progression to late-stage clinical trials, the development of this compound appears to have been discontinued, with no publicly available data from these pivotal studies. This guide consolidates the existing scientific and patent literature to serve as a comprehensive resource for researchers in the field of analgesic and anti-inflammatory drug development.

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. However, its efficacy as an anti-inflammatory agent is limited, and overdose can lead to severe liver damage. These limitations spurred the development of new analgesics with improved safety and efficacy profiles. One such approach involved the chemical modification of existing drugs to incorporate a nitric oxide (NO)-releasing moiety. This led to the creation of this compound (NCX-701), chemically known as 4-(nitroxy)butanoic acid 4-acetylaminophenyl ester.[1] The rationale behind this design was to leverage the multifaceted roles of NO in physiology, including its cytoprotective and anti-inflammatory effects, to enhance the therapeutic window of paracetamol.[2][3]

Synthesis and Chemical Properties

This compound is synthesized by the esterification of paracetamol with a nitrooxy-derivatized carboxylic acid.

Chemical Structure:

-

IUPAC Name: 4-(acetylamino)phenyl 4-(nitrooxy)butanoate

-

Molecular Formula: C₁₂H₁₄N₂O₆

-

Molecular Weight: 282.25 g/mol

Synthesis Protocol

A patented method for the synthesis of 4-(acetylamino)phenyl 4-nitrooxybutanoate involves a two-step process:

Step 1: Synthesis of 4-(nitrooxy)butanoic acid This intermediate is prepared by the nitration of a suitable precursor, such as γ-butyrolactone, using a mixture of nitric and sulfuric acid.

Step 2: Esterification of Paracetamol with 4-(nitrooxy)butanoyl chloride The 4-(nitrooxy)butanoic acid is first converted to its more reactive acid chloride derivative. Paracetamol is then reacted with 4-(nitrooxy)butanoyl chloride in the presence of a base to yield the final product, this compound. The crude product is subsequently purified by silica (B1680970) gel column chromatography.

Mechanism of Action

The primary mechanism of action of this compound is the enzymatic release of nitric oxide.[3] This NO-donating property is believed to be central to its enhanced therapeutic effects and improved safety profile compared to paracetamol.

Role of Nitric Oxide

Once released, nitric oxide can exert its effects through multiple pathways:

-

Inhibition of Pro-inflammatory Mediators: NO has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory cascade.[3]

-

Vasodilation: NO is a potent vasodilator, which may contribute to its anti-inflammatory effects by improving blood flow and reducing edema.

-

Neuromodulation: In the central nervous system, NO can modulate nociceptive signaling, contributing to the analgesic effect of this compound.

Signaling Pathway

The proposed signaling pathway for this compound involves the enzymatic cleavage of the molecule to release paracetamol and the NO-donating moiety. The released NO is thought to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP can then activate various downstream targets, including protein kinase G (PKG), which can modulate ion channel activity and gene expression to produce analgesic and anti-inflammatory effects. While it is understood that this compound's actions are linked to NO, the precise and complete signaling cascade remains an area for further investigation.

dot

Caption: Proposed mechanism of action for this compound.

Preclinical Pharmacology

Numerous preclinical studies in animal models have demonstrated the superior efficacy of this compound compared to its parent compound.

Anti-inflammatory Activity

In a rat model of carrageenan-induced hindpaw edema, intraperitoneally administered this compound exhibited potent anti-inflammatory effects, whereas paracetamol showed no significant activity.[4][5]

Analgesic Activity

This compound demonstrated significantly enhanced antinociceptive activity in various models of pain:

-

Carrageenan-induced Mechanical Hyperalgesia: In rats, this compound was markedly more potent than paracetamol at inhibiting mechanical hyperalgesia.[4][5]

-

Acetic Acid-Induced Abdominal Constrictions: In a mouse model of visceral pain, orally administered this compound was considerably more potent than paracetamol.[4][5]

Quantitative Preclinical Data

The following table summarizes the key quantitative data from preclinical studies.

| Parameter | This compound (NCX-701) | Paracetamol | Animal Model | Route of Administration | Reference |

| ED₅₀ (Anti-inflammatory) | 169.4 µmol/kg | >1986 µmol/kg | Rat (Carrageenan-induced paw edema) | Intraperitoneal | [4][5] |

| ED₅₀ (Analgesic) | 156 µmol/kg | 411.6 µmol/kg | Rat (Carrageenan-induced hyperalgesia) | Intraperitoneal | [4][5] |

| ED₅₀ (Analgesic) | 24.8 µmol/kg | 506 µmol/kg | Mouse (Acetic acid-induced constrictions) | Oral | [4][5] |

Experimental Protocols

-

Male Wistar rats are fasted overnight with free access to water.

-

Baseline paw volume is measured using a plethysmometer.

-

This compound, paracetamol, or vehicle is administered intraperitoneally.

-

After a set time (e.g., 15 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., every 30 minutes for 6 hours).

-

The percentage inhibition of edema is calculated for each group compared to the vehicle control.

-

Male Swiss albino mice are used.

-

Animals are pre-treated orally with this compound, paracetamol, or vehicle.

-

After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of abdominal constrictions (writhing) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.

Clinical Development

This compound (NCX-701) was developed by the pharmaceutical company NicOx. According to a 2004 publication, the compound was undergoing Phase III clinical trials for the potential treatment of inflammation and pain.[6] However, a comprehensive search of publicly available clinical trial databases and company publications has not yielded any specific results from these late-stage trials. The focus of NicOx appears to have shifted to other nitric oxide-donating compounds in their pipeline, suggesting that the clinical development of NCX-701 may have been halted. The reasons for this apparent discontinuation are not publicly known.

Discussion and Future Perspectives

This compound represents a rational and innovative approach to improving the therapeutic profile of a widely used analgesic. The preclinical data strongly support the hypothesis that the addition of a nitric oxide-donating moiety can significantly enhance anti-inflammatory and analgesic efficacy. The improved safety profile, particularly the reduced potential for hepatotoxicity, was a key driver for its development.

The lack of publicly available clinical trial data for NCX-701 is a significant gap in our understanding of its full therapeutic potential and potential limitations in humans. It is possible that the clinical trials did not meet their primary endpoints, or that other strategic or commercial considerations led to the discontinuation of its development.

Despite the apparent halt in the development of this compound, the concept of NO-donating analgesics remains a promising area of research. Future work could focus on:

-

Alternative NO-donating moieties: Exploring different linkers and NO-releasing groups to optimize the pharmacokinetic and pharmacodynamic properties.

-

Combination therapy: Investigating the synergistic effects of this compound or similar compounds with other classes of analgesics.

-

New therapeutic indications: Exploring the potential of NO-donating analgesics in other conditions where inflammation and pain are key features.

Conclusion

This compound (NCX-701) is a chemically modified version of paracetamol designed to release nitric oxide, thereby enhancing its analgesic and anti-inflammatory properties while potentially reducing its toxicity. Preclinical studies have provided robust evidence for its superior efficacy over paracetamol in various animal models. However, the clinical development of this compound appears to have been discontinued, with no publicly available data from its late-stage trials. This technical guide has summarized the available knowledge on the discovery and development of this compound, providing a valuable resource for researchers and drug development professionals interested in the field of NO-donating drugs and novel analgesics. The story of this compound underscores both the promise and the challenges of developing new chemical entities, even those based on well-established parent molecules.

References

- 1. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NCX-701. NicOx - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of NCX-701: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX-701, or nitroparacetamol, is a novel analgesic and anti-inflammatory compound derived from paracetamol (acetaminophen). It is distinguished by the inclusion of a nitric oxide (NO)-donating moiety, which is believed to enhance its therapeutic effects and potentially improve its safety profile compared to the parent drug.[1][2][3] This technical guide provides an overview of the anticipated in vitro characterization of NCX-701, outlining the key assays and methodologies required to elucidate its pharmacological profile at a molecular and cellular level. While specific proprietary data for NCX-701 is not extensively available in the public domain, this document serves as a comprehensive framework for its evaluation.

Introduction

NCX-701 is a cyclooxygenase (COX)-inhibiting nitric oxide-donating (CINOD) drug, which combines the analgesic properties of paracetamol with the multifaceted biological effects of nitric oxide.[1][2][3] The rationale behind this molecular design is to leverage the synergistic effects of COX inhibition and NO donation, which may lead to enhanced efficacy in pain and inflammation, alongside potential gastrointestinal and cardiovascular benefits attributed to NO.[1][3] A thorough in vitro characterization is paramount to understanding its mechanism of action, potency, and selectivity.

Core In Vitro Characterization Assays

The in vitro evaluation of NCX-701 would encompass three primary areas: nitric oxide donation, cyclooxygenase inhibition, and the downstream effects on the nitric oxide signaling pathway.

Nitric Oxide Donation

The defining feature of NCX-701 is its ability to release nitric oxide. Characterizing the kinetics and quantity of NO release is crucial for predicting its biological activity.

Quantitative Data Summary (Hypothetical)

| Assay Component | Parameter | Value (Exemplary) | Conditions |

| NO Release Kinetics | Half-life (t½) | 30 min | Phosphate-buffered saline (PBS), pH 7.4, 37°C |

| Rate of Release | 5 µM/min/mM | Initial rate measurement | |

| Total NO Donation | Moles of NO per mole of NCX-701 | 0.8 mol/mol | Complete decomposition in the presence of a thiol donor |

Experimental Protocol: In Vitro Nitric Oxide Release Assay (Griess Assay)

This protocol provides a general method for the indirect measurement of nitric oxide release by quantifying its stable metabolite, nitrite (B80452), in an aqueous solution.

-

Preparation of Reagents:

-

NCX-701 stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Sodium nitrite standard solutions (for calibration curve).

-

-

Assay Procedure:

-

Dilute the NCX-701 stock solution to the desired final concentration in pre-warmed PBS (37°C).

-

Incubate the solution at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.

-

To each aliquot, add the components of the Griess Reagent System according to the manufacturer's instructions.

-

Incubate at room temperature for the recommended time to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the sodium nitrite standards.

-

Determine the concentration of nitrite in the NCX-701 samples from the standard curve.

-

Plot the nitrite concentration over time to determine the kinetics of nitric oxide release.

-

Cyclooxygenase (COX) Inhibition

As a derivative of paracetamol, NCX-701 is expected to retain some level of COX inhibitory activity. Determining its potency and selectivity for COX-1 and COX-2 is essential for understanding its anti-inflammatory mechanism and potential side-effect profile.

Quantitative Data Summary (Hypothetical)

| Enzyme | Parameter | Value (Exemplary) | Assay Type |

| COX-1 | IC₅₀ | 50 µM | Enzyme Immunoassay (EIA) |

| COX-2 | IC₅₀ | 15 µM | Enzyme Immunoassay (EIA) |

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

This protocol describes a common method for assessing the inhibition of COX-1 and COX-2 activity.

-

Preparation of Reagents:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

NCX-701 stock solution and serial dilutions.

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Detection system (e.g., Prostaglandin (B15479496) E₂ EIA kit).

-

-

Assay Procedure:

-

In a microplate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of NCX-701 or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction.

-

Quantify the amount of prostaglandin E₂ (PGE₂) produced using an EIA kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of NCX-701 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the NCX-701 concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

3.1. Nitric Oxide Signaling Pathway

The nitric oxide released from NCX-701 is expected to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling events that contribute to its therapeutic effects.

Caption: Nitric Oxide Signaling Pathway of NCX-701.

3.2. Experimental Workflow for In Vitro Characterization

The following diagram illustrates a logical workflow for the comprehensive in vitro characterization of NCX-701.

Caption: Experimental Workflow for NCX-701 In Vitro Characterization.

Conclusion

NCX-701 holds promise as a novel analgesic and anti-inflammatory agent due to its unique dual mechanism of action.[1][2][3] While detailed in vitro quantitative data and specific experimental protocols are not widely available in the public literature, this guide outlines the fundamental assays and methodologies that form the basis of its preclinical characterization. A comprehensive understanding of its nitric oxide release kinetics, COX inhibitory profile, and effects on the cGMP signaling pathway is essential for its continued development and for elucidating its full therapeutic potential. Further research and publication of these key in vitro characteristics are awaited by the scientific community.

References

Nitroparacetamol as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroparacetamol (NCX-701) is a novel analgesic and anti-inflammatory compound derived from the covalent linkage of paracetamol to a nitric oxide (NO)-donating moiety. This modification results in a pharmacological profile distinct from its parent compound, paracetamol. While paracetamol is a well-established analgesic and antipyretic with weak anti-inflammatory activity and a complex, debated mechanism of cyclooxygenase (COX) inhibition, this compound exhibits enhanced analgesic potency and significant anti-inflammatory properties. The primary mechanism of action is believed to involve the release of nitric oxide, which modulates the cyclooxygenase pathway, although the precise nature of this interaction is still under investigation. This technical guide provides an in-depth overview of this compound's function as a cyclooxygenase inhibitor, presenting available quantitative data, detailed experimental protocols for assessing COX inhibition, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound, also known as NCX-701, was developed to improve upon the therapeutic profile of paracetamol. Paracetamol's efficacy as an analgesic and antipyretic is well-documented, but its lack of significant anti-inflammatory effects and concerns over hepatotoxicity at high doses have driven the search for improved alternatives. By incorporating a nitric oxide-releasing group, this compound was designed to harness the multifaceted roles of NO in physiological and pathophysiological processes, including its potential to modulate inflammation and pain.

The key pharmacological distinction of this compound lies in its dual action: the effects of the paracetamol molecule and the effects of the released nitric oxide. This combination results in a synergistic enhancement of its analgesic properties and the emergence of anti-inflammatory activity not seen with paracetamol alone.

Cyclooxygenase Inhibition: The Role of the Paracetamol and Nitric Oxide Moieties

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). They catalyze the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.

Paracetamol's Interaction with COX Enzymes

The mechanism of COX inhibition by paracetamol is complex and not fully elucidated. It is considered a weak, non-selective COX inhibitor in vitro, particularly in environments with high peroxide levels, which may explain its limited anti-inflammatory activity in peripheral tissues. However, it demonstrates more potent inhibition of prostaglandin (B15479496) synthesis in the central nervous system, contributing to its analgesic and antipyretic effects. Some studies suggest that paracetamol may selectively inhibit a splice variant of COX-1, sometimes referred to as COX-3, though the existence and physiological relevance of this variant in humans are debated. It has also been proposed that paracetamol's efficacy is dependent on the cellular redox state, being more active in a reduced environment.

The Influence of the Nitric Oxide Moiety

The nitric oxide released from this compound is thought to play a crucial role in its enhanced pharmacological activity through a "cross-talk" with the COX pathway. Nitric oxide can modulate COX activity in several ways:

-

Direct Activation or Inhibition: NO has been reported to both activate and inhibit COX enzymes depending on the cellular context and NO concentration.

-

S-nitrosylation: NO can directly interact with cysteine residues on COX enzymes, a post-translational modification known as S-nitrosylation, which can alter enzyme activity.

-

Peroxynitrite Formation: In the presence of superoxide (B77818) radicals, NO can form peroxynitrite, a potent oxidizing agent that can also modulate COX activity.

This interaction between NO and the COX pathway is a key area of ongoing research to fully understand the mechanism of this compound.

Quantitative Data on the Efficacy of this compound

| Compound | Assay | Species | Route of Administration | Efficacy (ED50) | Reference |

| This compound (NCX-701) | Carrageenan-induced Hindpaw Edema | Rat | Intraperitoneal | 169.4 µmol/kg | [1] |

| Paracetamol | Carrageenan-induced Hindpaw Edema | Rat | Intraperitoneal | >1986 µmol/kg | [1] |

| This compound (NCX-701) | Carrageenan-induced Mechanical Hyperalgesia | Rat | Intraperitoneal | 156 µmol/kg | [1] |

| Paracetamol | Carrageenan-induced Mechanical Hyperalgesia | Rat | Intraperitoneal | 411.6 µmol/kg | [1] |

| This compound (NCX-701) | Acetic Acid-induced Abdominal Constrictions | Mouse | Oral | 24.8 µmol/kg | [1] |

| Paracetamol | Acetic Acid-induced Abdominal Constrictions | Mouse | Oral | 506 µmol/kg | [1] |

These data clearly demonstrate the superior in vivo potency of this compound compared to paracetamol in models of inflammation and pain.

Experimental Protocols for Assessing Cyclooxygenase Inhibition

The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on COX enzymes.

In Vitro COX Inhibition Assay (Purified Enzyme)

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl)

-

Hemin (cofactor)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations to the wells. Include a vehicle control (without the test compound) and a background control (without the enzyme).

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Add the colorimetric substrate TMPD to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells except the background control.

-

Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the COX peroxidase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Prostaglandin Synthesis Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandins (e.g., PGE2) in whole cells.

Objective: To determine the effect of a test compound on the synthesis of prostaglandins in a cellular context.

Materials:

-

Cell line (e.g., human macrophages, A549 cells)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or interleukin-1β (IL-1β))

-

Test compound (e.g., this compound)

-

Prostaglandin E2 (PGE2) enzyme-linked immunosorbent assay (ELISA) kit

-

Cell lysis buffer (for protein quantification)

-

BCA protein assay kit

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., LPS or IL-1β) to induce the expression of COX-2 and the production of prostaglandins. Include an unstimulated control.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Lyse the cells and determine the total protein concentration in each well using a BCA protein assay to normalize the PGE2 production.

-

Calculate the percentage of inhibition of PGE2 synthesis for each concentration of the test compound relative to the stimulated vehicle control.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the action of this compound and the experimental workflows for its evaluation.

Caption: this compound's dual mechanism on the COX pathway.

Caption: Workflow for in vitro COX inhibition assay.

Caption: Workflow for cell-based prostaglandin synthesis assay.

Conclusion

This compound represents a promising therapeutic agent that builds upon the well-established analgesic and antipyretic properties of paracetamol while introducing significant anti-inflammatory activity. Its enhanced potency appears to be intricately linked to the release of nitric oxide and the subsequent modulation of the cyclooxygenase pathway. While direct in vitro inhibitory data on COX-1 and COX-2 are not yet widely available, in vivo studies consistently demonstrate its superiority over paracetamol. Further research into the precise molecular interactions between nitric oxide and the COX enzymes will be crucial for fully elucidating the mechanism of action of this novel compound and guiding its future clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other NO-donating NSAIDs.

References

Navigating the Physicochemical Landscape of Nitroparacetamol: A Technical Guide to its Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information regarding nitroparacetamol (NCX-701). It is important to note that while extensive research has been conducted on its parent compound, paracetamol, specific quantitative data on the solubility and stability of this compound is not widely available in peer-reviewed literature. This guide, therefore, presents the known properties of this compound and leverages the extensive data available for paracetamol as a foundational reference for researchers.

Introduction to this compound (NCX-701)

This compound, also known as NCX-701, is a novel nitric oxide (NO)-donating derivative of paracetamol.[1][2] It was synthesized to enhance the therapeutic profile of paracetamol by combining its analgesic properties with the cytoprotective and anti-inflammatory effects of nitric oxide.[2][3] Preclinical studies have indicated that this compound possesses more potent antinociceptive and anti-inflammatory properties compared to its parent molecule, with a potentially improved safety profile.[4][5] Its mechanism of action is believed to be distinct from that of paracetamol, involving the modulation of inflammatory pathways through the release of nitric oxide.[2][3]

Solubility Profile

For the purpose of providing a reference for formulation development, the well-documented solubility of the parent compound, paracetamol, is summarized below.

Solubility of Paracetamol

Paracetamol exhibits a wide range of solubilities depending on the solvent and temperature. It is generally characterized as being slightly soluble in water, with its solubility increasing in more polar organic solvents.

| Solvent System | Temperature (°C) | Solubility |

| Water | 25 | ~14 mg/mL |

| Ethanol | 25 | Soluble |

| Methanol | - | Soluble |

| Acetone | - | Freely Soluble |

| N,N-Dimethylformamide (DMF) | - | Very High |

| Dimethyl Sulfoxide (DMSO) | - | Very High |

| Chloroform | - | Slightly Soluble |

| Toluene | - | Very Low |

| Carbon Tetrachloride | - | Very Low |

Note: This table is a summary of data for paracetamol , not this compound, and is intended for reference purposes.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of the test compound (e.g., this compound) is added to a series of vials containing different solvents of interest.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker or water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.

-

Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent.

-

Quantification: The concentration of the dissolved compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Stability Profile

The stability of a pharmaceutical compound is critical for its safe and effective use. Stability studies are typically conducted under various stress conditions to understand its degradation pathways. While specific stability data for this compound is not available, forced degradation studies of paracetamol provide valuable insights into potential degradation routes.

Stability of Paracetamol under Forced Degradation

Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradation products.[6] Paracetamol has been shown to degrade under acidic, alkaline, and oxidative conditions.

| Stress Condition | Reagent/Condition | Observation |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Degradation observed |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | Significant degradation, formation of p-aminophenol |

| Oxidative Degradation | 3-30% H₂O₂, Heat | Degradation observed |

| Thermal Degradation | Dry Heat (e.g., 60-80°C) | Generally stable |

| Photodegradation | Exposure to UV light | Slight degradation may occur |

Note: This table summarizes findings for paracetamol and should be considered as a predictive reference for this compound.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on a drug substance like this compound.

Methodology:

-

Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent.

-

Acid Degradation: Mix the drug solution with an equal volume of an acidic solution (e.g., 1 M HCl) and reflux for a specified period. Neutralize the solution before analysis.

-

Base Degradation: Mix the drug solution with an equal volume of a basic solution (e.g., 1 M NaOH) and reflux. Neutralize before analysis.

-

Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven. Also, reflux the drug solution in a neutral solvent (e.g., water).

-

Photodegradation: Expose the drug solution and solid drug to UV light in a photostability chamber.

-

Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Proposed Signaling Pathway of this compound

This compound is believed to exert its enhanced analgesic and anti-inflammatory effects through the release of nitric oxide, which can modulate various signaling pathways involved in pain and inflammation.

Conclusion

This compound is a promising analgesic and anti-inflammatory agent. However, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its further development. This guide highlights the current knowledge gap in these areas and provides a robust framework based on the well-studied parent compound, paracetamol. The experimental protocols and workflows presented herein offer a clear path for researchers to generate the necessary data to support the formulation and development of this compound-based therapeutics. Future research should focus on conducting detailed solubility and stability studies on this compound to establish its intrinsic physicochemical characteristics.

References

- 1. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

Spectroscopic Analysis of Nitroparacetamol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of nitroparacetamol (NCX-701), a nitric oxide-releasing derivative of paracetamol. Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed analysis of its parent compound, paracetamol, and offers a predicted spectroscopic profile for this compound based on its chemical structure. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of similar nitric oxide-donating compounds.

Introduction to this compound

This compound, systematically named 4-acetamidophenyl 4-(nitrooxy)butanoate, is a novel analgesic and anti-inflammatory agent. It combines the well-established analgesic properties of paracetamol with the therapeutic effects of nitric oxide (NO). The addition of a nitrooxybutyroyl moiety allows for the controlled release of NO, which is believed to contribute to its enhanced pharmacological profile, including reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Structure:

-

Paracetamol: N-(4-hydroxyphenyl)acetamide

-

This compound (NCX-701): 4-acetamidophenyl 4-(nitrooxy)butanoate

-

Molecular Formula: C₁₂H₁₄N₂O₆

-

Molecular Weight: 282.25 g/mol

Spectroscopic Analysis of Paracetamol (Reference Compound)

A thorough understanding of the spectroscopic characteristics of paracetamol is fundamental for the analysis of its derivatives.

UV-Visible Spectroscopy of Paracetamol

Experimental Protocol:

A solution of paracetamol in methanol (B129727) or a suitable buffer is prepared. The UV-Vis spectrum is recorded, typically in the range of 200-400 nm, using a double-beam UV-Vis spectrophotometer with the solvent as a blank.

Table 1: UV-Visible Spectroscopic Data for Paracetamol

| Solvent | λmax (nm) |

| Methanol | ~245-250 |

| 0.1 M HCl | ~245 |

| 0.1 M NaOH | ~257 |

Infrared (IR) Spectroscopy of Paracetamol

Experimental Protocol:

The solid sample of paracetamol is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Table 2: Key Infrared Absorption Bands for Paracetamol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3320 | N-H stretch | Amide |

| ~3160 | O-H stretch | Phenol |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1610 | C=C stretch | Aromatic ring |

| ~1560 | N-H bend (Amide II) | Amide |

| ~1505 | C=C stretch | Aromatic ring |

| ~1260 | C-O stretch | Phenol |

| ~835 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Paracetamol

Experimental Protocol:

A solution of paracetamol is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Table 3: ¹H NMR Spectroscopic Data for Paracetamol (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.65 | singlet | 1H | Phenolic -OH |

| ~9.20 | singlet | 1H | Amide -NH |

| ~7.40 | doublet | 2H | Aromatic C-H (ortho to -NHCOCH₃) |

| ~6.70 | doublet | 2H | Aromatic C-H (ortho to -OH) |

| ~2.00 | singlet | 3H | Acetyl -CH₃ |

Table 4: ¹³C NMR Spectroscopic Data for Paracetamol (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Amide C=O |

| ~153.5 | Aromatic C-OH |

| ~130.8 | Aromatic C-NH |

| ~121.0 | Aromatic C-H (ortho to -NHCOCH₃) |

| ~115.0 | Aromatic C-H (ortho to -OH) |

| ~24.0 | Acetyl -CH₃ |

Mass Spectrometry (MS) of Paracetamol

Experimental Protocol:

The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum and fragmentation pattern are then recorded.

Table 5: Mass Spectrometry Data for Paracetamol

| m/z | Interpretation |

| 152.07 | [M+H]⁺ (Protonated molecule) |

| 110.06 | [M+H - C₂H₂O]⁺ (Loss of ketene) |

| 109.06 | [M - C₂H₄O]⁺ (Loss of acetyl radical and H) |

Predicted Spectroscopic Profile of this compound (NCX-701)

The following spectroscopic data for this compound are predicted based on its structure and the known spectral characteristics of its constituent functional groups.

Predicted UV-Visible Spectroscopy of this compound

The UV-Vis spectrum of this compound is expected to be similar to that of paracetamol, as the primary chromophore (the acetamidophenol group) remains intact. A slight shift in the λmax may be observed due to the ester linkage.

Table 6: Predicted UV-Visible Spectroscopic Data for this compound

| Solvent | Predicted λmax (nm) |

| Methanol | ~245-255 |

Predicted Infrared (IR) Spectroscopy of this compound

The IR spectrum of this compound will retain the characteristic bands of the paracetamol moiety, with additional bands from the nitrooxybutyroyl group.

Table 7: Predicted Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3320 | N-H stretch | Amide |

| ~1740 | C=O stretch | Ester |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1630 & ~1280 | N-O stretch (asymmetric & symmetric) | Nitrooxy (-O-NO₂) |

| ~1610 | C=C stretch | Aromatic ring |

| ~1560 | N-H bend (Amide II) | Amide |

| ~1180 | C-O stretch | Ester |

| ~840 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

The NMR spectra of this compound will show signals corresponding to both the paracetamol and the nitrooxybutyroyl moieties.

Table 8: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.80 | singlet | 1H | Amide -NH |

| ~7.60 | doublet | 2H | Aromatic C-H (ortho to -NHCOCH₃) |

| ~7.10 | doublet | 2H | Aromatic C-H (ortho to -O-ester) |

| ~4.60 | triplet | 2H | -CH₂-ONO₂ |

| ~2.80 | triplet | 2H | -C(=O)-CH₂- |

| ~2.20 | multiplet | 2H | -CH₂-CH₂-CH₂- |

| ~2.10 | singlet | 3H | Acetyl -CH₃ |

Table 9: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | Ester C=O |

| ~169.0 | Amide C=O |

| ~147.0 | Aromatic C-O-ester |

| ~136.0 | Aromatic C-NH |

| ~122.0 | Aromatic C-H (ortho to -NHCOCH₃) |

| ~121.5 | Aromatic C-H (ortho to -O-ester) |

| ~72.0 | -CH₂-ONO₂ |

| ~30.0 | -C(=O)-CH₂- |

| ~24.5 | Acetyl -CH₃ |

| ~23.0 | -CH₂-CH₂-CH₂- |

Predicted Mass Spectrometry (MS) of this compound

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 10: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 283.09 | [M+H]⁺ (Protonated molecule) |

| 237.09 | [M+H - NO₂]⁺ (Loss of nitro group) |

| 152.07 | [Paracetamol+H]⁺ (Cleavage of the ester bond) |

| 133.04 | [C₄H₅O₄N+H]⁺ (Protonated nitrooxybutanoic acid) |

| 110.06 | [Paracetamol+H - C₂H₂O]⁺ (Further fragmentation of paracetamol) |

Experimental Workflows and Signaling Pathway

Synthesis of Paracetamol

The synthesis of paracetamol is a common undergraduate laboratory experiment and serves as the foundational step for producing this compound.

Figure 1: Synthesis of Paracetamol.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.

Figure 2: General workflow for spectroscopic analysis.

Proposed Signaling Pathway of this compound

This compound's mechanism of action involves the release of nitric oxide, which modulates inflammatory pathways.

Figure 3: Proposed signaling pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. While experimental data for this compound remains limited in the public domain, the provided reference data for paracetamol and the predicted spectral characteristics of this compound offer a valuable starting point for researchers. The detailed experimental protocols and workflow diagrams serve as a practical guide for the analysis of this and related compounds. Further research is warranted to obtain and publish the complete experimental spectroscopic data for this compound to facilitate its broader study and development.

An In-depth Technical Guide to the Synthesis of Nitroparacetamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 3-nitro-4-hydroxyacetanilide, a nitrated derivative of paracetamol. This document details the key chemical precursors, experimental protocols, and relevant mechanistic insights, presenting a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Nitroparacetamol, specifically 3-nitro-4-hydroxyacetanilide, is a derivative of the widely used analgesic and antipyretic drug, paracetamol. The introduction of a nitro group onto the aromatic ring can significantly alter the molecule's physicochemical properties and biological activity. This guide focuses on the chemical synthesis of this compound, providing detailed methodologies and quantitative data to support research and development efforts.

Core Precursors and Reagents

The synthesis of this compound primarily relies on a set of common laboratory reagents. The key precursors and their relevant properties are summarized in the table below.

| Precursor/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| Paracetamol (Acetaminophen) | C₈H₉NO₂ | 151.16 | 103-90-2 | Starting Material |

| Acetanilide (B955) | C₈H₉NO | 135.17 | 103-84-4 | Starting Material |

| Nitric Acid | HNO₃ | 63.01 | 7697-37-2 | Nitrating Agent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst |

| 4-Aminophenol | C₆H₇NO | 109.13 | 123-30-8 | Intermediate |

| 2-Nitro-4-aminophenol | C₆H₆N₂O₃ | 154.12 | 119-34-6 | Intermediate |

Synthetic Pathways

There are two primary routes for the synthesis of 3-nitro-4-hydroxyacetanilide: the direct nitration of paracetamol and a multi-step synthesis commencing with the nitration of acetanilide.

Direct Nitration of Paracetamol

The most straightforward approach to synthesizing 3-nitro-4-hydroxyacetanilide is the direct nitration of paracetamol. This method involves the electrophilic aromatic substitution of a nitro group onto the paracetamol ring.

Synthesis from Acetanilide

An alternative route involves the nitration of acetanilide, a precursor to paracetamol, followed by hydrolysis of the resulting nitroacetanilide. This pathway offers an alternative for controlling the regioselectivity of the nitration reaction.

Experimental Protocols

The following sections provide detailed experimental procedures for the key reactions in the synthesis of 3-nitro-4-hydroxyacetanilide.

Protocol 1: Direct Nitration of Paracetamol

This protocol is adapted from various laboratory procedures for the nitration of phenolic compounds.

Materials:

-

Paracetamol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

Procedure:

-

In a flask, dissolve a specific amount of paracetamol in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the paracetamol solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir for a specified period while maintaining the low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate, wash with cold water to remove excess acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-nitro-4-hydroxyacetanilide.

Protocol 2: Nitration of Acetanilide

This procedure is a common method for the synthesis of p-nitroacetanilide, a key intermediate.

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Ice

-

Ethanol

Procedure:

-

Dissolve acetanilide in glacial acetic acid in a flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

-

Add the cold nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C.

-

After the addition, allow the mixture to stand at room temperature for about one hour.

-

Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

-

Filter the product, wash with cold water, and recrystallize from ethanol.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis procedures.

Table 1: Reagent Quantities and Reaction Conditions

| Synthesis Route | Starting Material | Molar Ratio (Starting Material:HNO₃:H₂SO₄) | Temperature (°C) | Reaction Time (hours) |

| Direct Nitration of Paracetamol | Paracetamol | 1 : 1.1 : 2 | 0 - 10 | 2 |

| Nitration of Acetanilide | Acetanilide | 1 : 1.2 : 2.5 | 0 - 10 | 1 |

Table 2: Product Yields

| Synthesis Route | Product | Reported Yield (%) |

| Direct Nitration of Paracetamol | 3-Nitro-4-hydroxyacetanilide | 50 - 65 |

| Nitration of Acetanilide | p-Nitroacetanilide | 70 - 85 |

Mechanistic Insights

The nitration of paracetamol is believed to proceed through an electrophilic aromatic substitution mechanism. The formation of the nitronium ion (NO₂⁺) is a critical first step, catalyzed by sulfuric acid.

An alternative mechanism for the formation of 3-nitro-4-hydroxyacetanilide involves the in-vivo or in-vitro formation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which can then be nitrated.

Safety Considerations

The synthesis of this compound involves the use of strong acids and oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Concentrated acids should be handled with extreme care, and the addition of reagents should be done slowly to control the reaction temperature and prevent runaway reactions. In case of skin or eye contact with acids, flush immediately with copious amounts of water and seek medical attention.[1]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting.

References

The Enzymatic Breakdown of Nitroparacetamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroparacetamol, a nitric oxide (NO)-donating derivative of paracetamol, has shown promise as an analgesic and anti-inflammatory agent with a potentially improved safety profile compared to its parent compound. Understanding its metabolic fate is crucial for further development and clinical application. This technical guide provides a comprehensive overview of the enzymatic breakdown of this compound. Due to the limited direct research on this compound metabolism, this document outlines a putative metabolic pathway involving initial hydrolysis to release paracetamol, followed by the well-documented and complex enzymatic breakdown of paracetamol itself. This guide details the key enzymes, metabolic pathways, and experimental protocols relevant to studying the biotransformation of this compound and its metabolites.

Introduction

Paracetamol (acetaminophen) is a widely used over-the-counter analgesic and antipyretic. However, its overdose can lead to severe hepatotoxicity, primarily initiated by its metabolic activation to a reactive intermediate. This compound (NCX-701) is a derivative designed to release nitric oxide, which may contribute to its enhanced analgesic properties and reduced toxicity profile.[1][2][3] The core of understanding this compound's biological activity and safety lies in elucidating its enzymatic breakdown.

Proposed Metabolic Pathway of this compound

Direct experimental studies on the comprehensive metabolic pathway of this compound are not extensively available in the current scientific literature. However, based on its chemical structure as an ester of paracetamol, a primary metabolic step is the enzymatic hydrolysis of the ester bond. This reaction would release paracetamol and a nitrooxy-containing aliphatic carboxylic acid. The liberated paracetamol would then be expected to enter its well-characterized metabolic pathways.

Caption: Proposed initial metabolic step of this compound via hydrolysis.